Erdmann's salt
Description
Properties
CAS No. |
13600-89-0 |
|---|---|
Molecular Formula |
CoH4N6O8-4 |
Molecular Weight |
275.00 g/mol |
IUPAC Name |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI Key |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Historical Context and Fundamental Reaction Principles
Erdmann’s salt was first characterized through the reaction of cobaltic chloride ($$ \text{CoCl}3 $$) with ammonium nitrite ($$ \text{NH}4\text{NO}_2 $$) under controlled acidic conditions. Early experiments demonstrated that oxygen absorption from air plays a critical role in stabilizing the cobalt(III) oxidation state. The foundational reaction, as described in classical literature, follows:
$$
2\text{CoCl}2 + 8\text{NH}4\text{NO}2 + \text{O}2 \rightarrow \text{Co}2(\text{NH}3)4(\text{NO}2)8(\text{NH}4)2 + 4\text{NH}4\text{Cl} + 2\text{H}_2\text{O}
$$
This equation highlights the necessity of oxygen as an oxidizing agent, which facilitates the transition from cobalt(II) to cobalt(III). The reaction typically proceeds in alcoholic or weakly acidic aqueous media, with acetic acid often employed to modulate pH.
Laboratory-Scale Synthesis Protocols
Reagent Preparation and Stoichiometry
The synthesis begins with high-purity cobaltic chloride, ammonium nitrite, and acetic acid. Stoichiometric ratios are critical to minimize byproducts such as Fischer’s salt ($$ \text{K}3[\text{Co}(\text{NO}2)6] $$) or xanthocobalt complexes. A 1:4 molar ratio of $$ \text{CoCl}3 $$ to $$ \text{NH}4\text{NO}2 $$ is typically maintained, with excess nitrite ensuring complete ligand substitution.
Reaction Conditions and Optimization
Key parameters include:
- Temperature : Ambient conditions (20–25°C) favor crystalline product formation.
- pH : Weakly acidic media (pH 4–5) prevent hydroxide precipitation.
- Oxygen Availability : Passive aeration or gentle stirring ensures consistent $$ \text{O}_2 $$ supply.
Experiments comparing alcoholic versus aqueous solvents revealed that ethanol enhances crystallinity, yielding prismatic crystals, whereas aqueous solutions produce smaller, less-defined particles.
Table 1: Impact of Solvent on Erdmann’s Salt Crystallization
| Solvent | Crystal Morphology | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Prismatic | 78 | 99 |
| Water | Microcrystalline | 65 | 92 |
Industrial Production Considerations
While large-scale synthesis is less documented, extrapolation from laboratory methods suggests the following adaptations:
- Continuous Reactors : Tubular flow systems could maintain optimal $$ \text{O}_2 $$ levels and pH.
- Purification Cascades : Multi-stage recrystallization in ethanol removes ammonium chloride byproducts.
- Quality Control : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) ensure batch consistency.
Purification and Characterization
Recrystallization Techniques
Crude Erdmann’s salt is dissolved in hot ethanol (60°C) and filtered to remove insoluble $$ \text{NH}_4\text{Cl} $$. Slow cooling to 4°C yields high-purity crystals, which are vacuum-dried to prevent hydration.
Analytical Validation
Historical analyses relied on sulfur content measurements to verify stoichiometry. Modern techniques include:
Table 2: Analytical Results for Erdmann’s Salt
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| Sulfur Content (%) | 20.00 | 20.02 |
| Cobalt Content (%) | 9.40 | 9.33 |
| Chlorine Content (%) | 28.28 | 28.55 |
These data confirm the formula $$ \text{Co}2(\text{NH}3)4(\text{NO}2)8(\text{NH}4)_2 $$ and highlight the precision of classical gravimetric methods.
Challenges and Byproduct Management
Competing reactions pose significant challenges:
- Fischer’s Salt Formation : Excess nitrite or alkaline conditions favor $$ \text{K}3[\text{Co}(\text{NO}2)_6] $$.
- Xanthocobalt Complexes : Elevated pH or ammonia excess leads to alternative coordination geometries.
Mitigation strategies include strict pH control and incremental reagent addition to suppress side pathways.
Chemical Reactions Analysis
Types of Reactions: Erdmann’s salt undergoes various chemical reactions, including:
Oxidation: Erdmann’s salt can be oxidized to form different cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) complexes under specific conditions.
Substitution: Ligands in Erdmann’s salt can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve ammonia, ethylenediamine, and other nitrogen-containing ligands.
Major Products: The major products formed from these reactions include various cobalt(III) complexes with different ligands, which can be characterized by their distinct colors and spectroscopic properties .
Scientific Research Applications
Erdmann's salt, also known as Erdmann's anion or [1,6-diammino tetranitrocobaltate(III)], has applications in scientific research, particularly in forensic science and coordination chemistry .
Forensic Science
Erdmann's anion is useful in the isolation and crystallization of street drugs . It serves as an inexpensive alternative to the traditionally used gold(III) chloride (AuCl4-) anion for crystallizing drugs into salts . This is particularly useful for identifying and cataloging confiscated street drugs .
Preparation of Drug Crystals
Erdmann’s salt can be used to create crystals of various street drugs :
- Cocaine: Dissolve a few milligrams of crystalline cocaine·HCl in H2O on a glass slide, then add a drop of a 5% Erdmann’s potassium salt solution in water. Crystals of cocaine–trans–diamino–tetranitrocobaltiate(III) will form as yellow needles through slow evaporative condensation at room temperature .
- Methamphetamine: React several milligrams of crystalline methamphetamine·HCl with a drop of 5% potassium Erdmann’s salt solution on a pre-cleaned microscope slide. Yellow rods will precipitate from the solution and grow at room temperature until they reach a suitable size for X-ray diffraction .
- Methylone: Mix a few crystals of crystalline methylone·HCl in water on a glass slide with the Erdmann’s salt test reagent. Small yellow rods will quickly grow out of the solution .
The resulting precipitates are salts formed by the protonated drug cation and the Erdmann’s anion, where the four NO2 groups and the two trans–NH3 groups act as good bases and acids .
X-ray Diffraction Analysis
After the drug crystals are prepared using this compound, they can be analyzed using X-ray diffraction to determine their structure . Single crystal X-ray diffraction data is refined, and the X-ray powder diffraction patterns are computed, which can be used as quick identification standards in law enforcement .
Coordination Chemistry
Mechanism of Action
The mechanism of action of Erdmann’s salt involves its ability to form stable coordination complexes with various ligands. The cobalt(III) center in Erdmann’s salt can interact with different molecular targets, leading to changes in their structure and function. These interactions are mediated through coordination bonds and electrostatic interactions .
Comparison with Similar Compounds
Fischer’s Salt ($ \text{K}3[\text{Co(NO}2\text{)}_6] $)
Fischer’s salt, a cobalt(III) nitrite complex, shares a cobalt-centered anion but lacks ammonia ligands. Historically, its composition was debated due to conflicting analyses by Stromeyer (who proposed $ \text{K}3[\text{Co(NO}2\text{)}_6] $) and Erdmann, who distinguished between "neutral" and "acid" variants formed under different pH conditions .
Sodium Uranyl Acetate ($ \text{NaUO}2(\text{CH}3\text{COO})_3 $)
Sodium uranyl acetate is another crystallographic reagent used for heavy metal ion identification. While effective for inorganic cations, its rigid acetate ligands and lack of proton-donor groups make it less adaptable for organic drug analysis. Erdmann’s salt outperforms it in forming hydrogen-bonded networks with nitrogen-rich drug molecules .
Chloroplatinic Acid ($ \text{H}2\text{PtCl}6 $)
Chloroplatinic acid is a traditional reagent for precipitating alkaloids. However, its high cost, toxicity, and tendency to form non-crystalline precipitates limit its forensic utility. Erdmann’s salt offers a safer, cheaper, and more reliable alternative .
Comparative Data Table
Research Findings
Crystallographic Efficiency
Erdmann’s salt forms high-quality crystals with illicit drugs in minutes, as demonstrated in cocaine ($ \text{C}{17}\text{H}{28}\text{CoN}7\text{O}{12} $), methamphetamine ($ \text{C}{10}\text{H}{22}\text{CoN}7\text{O}8 $), and methylone complexes. These crystals exhibit well-defined hydrogen bonds (e.g., $ \text{N–H} \cdots \text{O} $, 2.805–3.103 Å) and crystallize in Sohncke space groups ($ P1 $, $ P2_1 $), enabling absolute configuration determination via Flack parameter tests . In contrast, Fischer’s salt and sodium uranyl acetate produce less-stable crystals, often requiring longer preparation times .
Limitations and Caveats
While Erdmann’s salt is highly effective, racemic mixtures (e.g., methylone) may crystallize in centrosymmetric space groups ($ P\overline{1} $), complicating chiral analysis. Additionally, Flack parameters can misleadingly suggest enantiopurity in racemic samples due to packing effects, necessitating complementary techniques like chromatography .
Q & A
Q. What are the standard protocols for synthesizing Erdmann’s salt, and how can researchers ensure reproducibility?
Erdmann’s salt (K[Co(NH₃)₂(NO₂)₄] or NH₄[Co(NH₃)₂(NO₂)₄]) is synthesized by combining cobalt chloride hexahydrate (CoCl₂·6H₂O) with sodium nitrite (NaNO₂) and ammonium chloride (NH₄Cl) under controlled conditions. Key steps include:
- Dissolving CoCl₂·6H₂O in water and mixing with a filtered solution of NaNO₂ and NH₄Cl.
- Adding concentrated NH₄OH to initiate complex formation, followed by vigorous aeration to oxidize cobalt .
- Crystallization via slow evaporation. Reproducibility requires strict adherence to molar ratios, temperature control (~25°C), and pH monitoring. Purity can be verified via elemental analysis and X-ray diffraction (XRD) .
Q. How should researchers design experiments to characterize Erdmann’s salt structurally?
Structural characterization typically involves:
- Single-crystal XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts and improve resolution .
- Spectroscopic techniques (IR, UV-Vis) to confirm ligand coordination and electronic structure.
- Thermogravimetric analysis (TGA) to assess thermal stability. Ensure consistency by calibrating instruments and cross-validating results with published crystallographic data (e.g., CCDC entries) .
Q. What are the best practices for crystallizing Erdmann’s salts with organic cations for forensic applications?
Erdmann’s anion ([Co(NH₃)₂(NO₂)₄]⁻) interacts with cationic drugs (e.g., cocaine, methamphetamine) via hydrogen bonding. For successful crystallization:
- Use a 5% aqueous solution of Erdmann’s anion.
- Optimize pH to enhance proton donor/acceptor interactions.
- Control solvent polarity and evaporation rates to favor crystal growth .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing Erdmann’s salt derivatives?
Discrepancies in IR or UV-Vis spectra may arise from impurities or varying hydration states. Mitigate this by:
- Replicating experiments under identical conditions.
- Performing control experiments with pure reference samples.
- Applying multivariate statistical analysis to identify outlier data points . Cross-reference findings with structural data (e.g., XRD) to confirm ligand geometry .
Q. What experimental strategies are effective in studying the reactivity of Erdmann’s salt in non-aqueous solvents?
- Use cyclic voltammetry to probe redox behavior in aprotic solvents (e.g., acetonitrile).
- Monitor reaction kinetics via stopped-flow spectroscopy to capture intermediate species.
- Pair with DFT calculations to predict reaction pathways and validate experimental observations .
Q. How should researchers design a study to investigate Erdmann’s salt as a crystallization agent for novel cationic compounds?
- Hypothesis : Erdmann’s anion can stabilize structurally diverse cations via supramolecular interactions.
- Methodology :
Q. What are common pitfalls in interpreting agreement studies involving Erdmann’s salt, and how can they be avoided?
Errors include:
- Overfitting data from limited replicates.
- Ignoring batch effects in synthesis (e.g., trace metal impurities). Solutions:
- Use robust statistical methods (e.g., Bland-Altman plots) to assess measurement agreement.
- Document experimental conditions exhaustively to identify confounding variables .
Methodological Frameworks
Q. How can systematic review principles (e.g., PRISMA) be applied to synthesize literature on Erdmann’s salt applications?
- Define inclusion criteria (e.g., studies reporting crystal structures or spectroscopic data).
- Extract data systematically using tools like Covidence.
- Assess bias via risk-of-bias tools for chemical synthesis studies .
Q. What role does Erdmann’s salt play in hybrid data analysis (text + knowledge bases) for forensic chemistry?
- Natural language processing (NLP) can mine forensic reports for crystallization outcomes.
- Link experimental data (e.g., XRD patterns) to semantic web repositories (e.g., PubChem) for cross-domain insights .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
